molecular formula C7H9BrN2O B2505982 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one CAS No. 1638764-56-3

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B2505982
CAS No.: 1638764-56-3
M. Wt: 217.066
InChI Key: YRYSBRANOZFOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one: is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and ethyl groups

Scientific Research Applications

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylpyridin-2(1H)-one followed by amination. The reaction conditions typically include:

    Bromination: The starting material, 1-ethylpyridin-2(1H)-one, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions. This step introduces the amino group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 3-amino-1-ethylpyridin-2(1H)-one.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN3), or sodium alkoxide (NaOR) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 3-Amino-1-ethylpyridin-2(1H)-one.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-chloro-1-ethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Amino-5-fluoro-1-ethylpyridin-2(1H)-one: Similar structure but with a fluorine atom instead of a bromine atom.

    3-Amino-5-iodo-1-ethylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom in 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine is a larger atom with different electronic effects, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

3-amino-5-bromo-1-ethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYSBRANOZFOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C(C1=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.